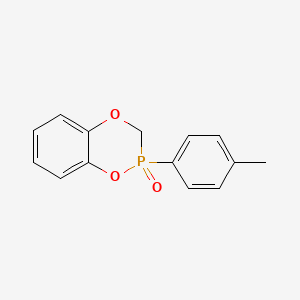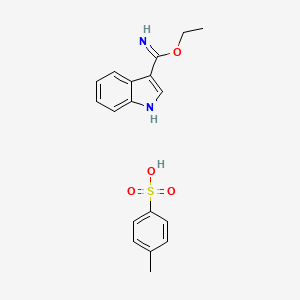
ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate is a chemical compound that belongs to the family of phenoxyalkanoic acid herbicides. It is commonly known as 'mecoprop' and is widely used as a selective herbicide to control broadleaf weeds in various crops. The compound is known for its effectiveness in controlling weeds, and its low toxicity to humans and animals.
作用機序
The mechanism of action of ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate involves the inhibition of the plant enzyme acetyl-coenzyme A carboxylase (ACC). ACC is an essential enzyme in the biosynthesis of fatty acids, which are necessary for the growth and development of plants. By inhibiting ACC, the compound disrupts the biosynthesis of fatty acids, leading to the death of the plant.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate are primarily related to its herbicidal activity. The compound is selectively toxic to broadleaf weeds and has low toxicity to non-target plants, animals, and humans. The compound is rapidly metabolized and eliminated from the body, and does not accumulate in the environment.
実験室実験の利点と制限
The advantages of using ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate in lab experiments include its high efficacy in controlling broadleaf weeds, its low toxicity to non-target organisms, and its rapid metabolism and elimination from the body. The limitations of using the compound include its potential for environmental contamination and the need for proper handling and disposal.
将来の方向性
Related to ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate include the development of new herbicidal compounds based on its structure and mode of action. Research is also needed to explore the potential use of the compound in the treatment of diseases such as cancer and Alzheimer's disease. The development of new formulations and delivery systems for the compound can also improve its efficacy and reduce its environmental impact. Finally, research is needed to understand the long-term effects of the compound on the environment and non-target organisms.
合成法
The synthesis method of ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate involves the reaction of 2-chloro-5-methylphenol with ethyl 2-bromoisobutyrate in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or tetrahydrofuran, and the product is obtained in high yield after purification.
科学的研究の応用
Ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate has been extensively studied for its use as a herbicide in various crops. It has been shown to be effective in controlling broadleaf weeds such as dandelion, clover, and chickweed. The compound has also been studied for its potential use in the treatment of certain diseases such as cancer and Alzheimer's disease. Research has shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can reduce the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
特性
IUPAC Name |
ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-5-16-12(15)13(3,4)17-11-8-9(2)6-7-10(11)14/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEDYUPIQNVRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(C=CC(=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(cycloheptylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5985070.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5985076.png)


![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinecarboxamide](/img/structure/B5985093.png)
![2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5985101.png)
![1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B5985107.png)

![N-(2-mercapto-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methyl-3-furamide](/img/structure/B5985115.png)
![N-(2-isopropylphenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5985136.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)cyclobutanecarboxamide](/img/structure/B5985158.png)
![2-[(8-quinolinyloxy)methyl]-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5985170.png)